molecular formula C10H11NO4 B2932253 Methyl 5-carbamoyl-2-methoxybenzoate CAS No. 911281-96-4

Methyl 5-carbamoyl-2-methoxybenzoate

Cat. No.: B2932253
CAS No.: 911281-96-4
M. Wt: 209.201
InChI Key: LXDALLBISYVVOM-UHFFFAOYSA-N
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Description

Methyl 5-carbamoyl-2-methoxybenzoate is an organic compound with the molecular formula C10H11NO4. It is a derivative of benzoic acid and is characterized by the presence of a carbamoyl group and a methoxy group attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties .

Scientific Research Applications

Methyl 5-carbamoyl-2-methoxybenzoate has several applications in scientific research:

Safety and Hazards

“Methyl 5-carbamoyl-2-methoxybenzoate” is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-carbamoyl-2-methoxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 5-carbamoyl-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, resulting in consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-carbamoyl-2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 5-carbamoyl-2-methoxybenzoate involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group can also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-carbamoyl-2-hydroxybenzoate
  • Methyl 5-amino-2-methoxybenzoate
  • Methyl 2-methoxy-5-sulfamoylbenzoate

Uniqueness

Methyl 5-carbamoyl-2-methoxybenzoate is unique due to the presence of both a carbamoyl and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

methyl 5-carbamoyl-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-8-4-3-6(9(11)12)5-7(8)10(13)15-2/h3-5H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDALLBISYVVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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